molecular formula C17H15NO2 B13924207 3-Cyano-2-methyl-3,3-diphenyl-propionic acid CAS No. 50347-16-5

3-Cyano-2-methyl-3,3-diphenyl-propionic acid

Cat. No.: B13924207
CAS No.: 50347-16-5
M. Wt: 265.31 g/mol
InChI Key: UWDIRLLLDNWENZ-UHFFFAOYSA-N
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Description

3-Cyano-2-methyl-3,3-diphenyl-propionic acid is an organic compound with a complex structure that includes a cyano group, a methyl group, and two phenyl groups attached to a propionic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-2-methyl-3,3-diphenyl-propionic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3,3-diphenylpropionic acid with a cyanating agent such as cyanogen bromide (BrCN) under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 2-methyl-3,3-diphenylpropionic acid in an appropriate solvent like dichloromethane.
  • Add a base such as triethylamine to the solution.
  • Slowly add cyanogen bromide to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-2-methyl-3,3-diphenyl-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the cyano group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions where the cyano group is replaced by other functional groups like halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

3-Cyano-2-methyl-3,3-diphenyl-propionic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyano-2-methyl-3,3-diphenyl-propionic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group can act as an electrophile, facilitating interactions with nucleophilic sites on biomolecules. Additionally, the phenyl groups may contribute to hydrophobic interactions, enhancing binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-3,3-diphenylacrylate: Similar structure with a cyano group and two phenyl groups but differs in the presence of an acrylate moiety.

    3-Cyano-2-hydroxy-2-propionic acid: Contains a cyano group and a hydroxy group attached to a propionic acid backbone.

    Methyl 3-cyanopropionate: A simpler compound with a cyano group and a propionate ester.

Uniqueness

3-Cyano-2-methyl-3,3-diphenyl-propionic acid is unique due to the presence of both a cyano group and two phenyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

50347-16-5

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

3-cyano-2-methyl-3,3-diphenylpropanoic acid

InChI

InChI=1S/C17H15NO2/c1-13(16(19)20)17(12-18,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13H,1H3,(H,19,20)

InChI Key

UWDIRLLLDNWENZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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